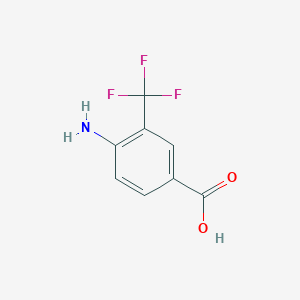

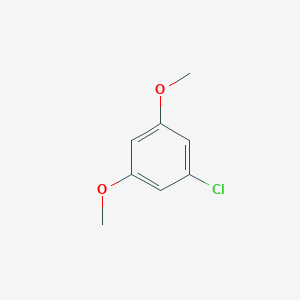

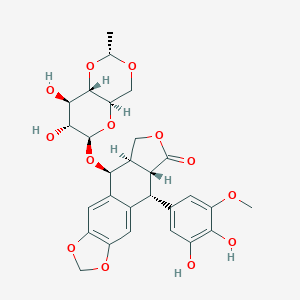

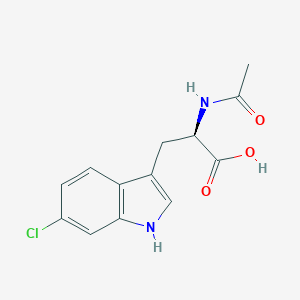

![molecular formula C10H14ClNO4S2 B030883 (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 160982-13-8](/img/structure/B30883.png)

(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

説明

The compound is a part of a broader class of chemicals known for their unique structures and potential in various fields of chemistry and pharmacology. Thieno[3,2-e][1,2]thiazines are heterocyclic compounds that have drawn attention due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of related thieno[3,2-e][1,2]thiazines involves several key steps, including ring expansion, cyclization, and functionalization. For instance, a novel synthesis route for biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides demonstrates the complexity and versatility of synthesizing these compounds (Zia-ur-Rehman et al., 2009).

Molecular Structure Analysis

The molecular structure of thieno[3,2-e][1,2]thiazines is characterized by the presence of sulfur and nitrogen within the heterocyclic framework, contributing to their unique chemical behavior. The crystallographic analysis of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide reveals detailed insights into the molecule's conformation and intermolecular interactions (Siddiqui et al., 2008).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including Pummerer reactions, which are significant for their synthetic utility. The unusual Pummerer reactions of related dihydro-1,4-thiazines highlight the reactivity of the sulfur atom in these molecules (Kitchin & Stoodley, 1972).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the compound's behavior in different environments. Studies on related thiazines provide insights into how these properties can be influenced by the molecular structure.

Chemical Properties Analysis

Thieno[3,2-e][1,2]thiazines exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and their potential catalytic activities. The catalytic efficiency of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide in synthesizing heterocyclic compounds underscores the chemical versatility of these molecules (Khazaei et al., 2015).

科学的研究の応用

Summary of the Application

“(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide” is also known as Brinzolamide . It is a carbonic anhydrase inhibitor used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .

Methods of Application

Brinzolamide is administered as a topical solution to the eye. It was developed as a topical solution to avoid the systemic side effects of systemic anti-carbonic anhydrase (CA) therapy .

Results or Outcomes

Brinzolamide has been shown to effectively reduce ocular pressure in patients with ocular hypertension or open-angle glaucoma .

Enzyme Inhibition

Summary of the Application

Brinzolamide is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor .

Methods of Application

The compounds were investigated in terms of their potencies to inhibit COX-1 and COX-2 enzymes with the use of the colorimetric inhibitor screening assay .

Results or Outcomes

All three compounds bind with similar affinity to CAII, but they bind with up to 100-fold lower affinities to CAIV .

Combination Therapy

Summary of the Application

Brinzolamide, either as a standalone agent or in combination with brimonidine, is approved by the FDA for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . In Europe, it was also approved as a combination product with timolol to treat the same conditions .

Methods of Application

The combination therapy involves administering both drugs as topical solutions to the eye .

Results or Outcomes

The combination therapy has been shown to effectively reduce ocular pressure in patients with ocular hypertension or open-angle glaucoma .

Pharmacokinetics

Summary of the Application

Brinzolamide has a higher lipophilicity to facilitate diffusion across the blood-retinal barrier .

Methods of Application

This property is utilized in the formulation of the drug to enhance its absorption and efficacy .

Results or Outcomes

The enhanced lipophilicity of Brinzolamide has contributed to its effectiveness in reducing intraocular pressure .

Impurity Studies

Summary of the Application

Brinzolamide is studied for its impurities as part of the drug development and quality control process .

Methods of Application

The impurities of Brinzolamide are identified and quantified using various analytical techniques .

Results or Outcomes

The identification and quantification of impurities help ensure the safety and efficacy of Brinzolamide .

Structural Studies

Summary of the Application

The structure of Brinzolamide has been studied in complex with carbonic anhydrase II .

Methods of Application

The structural studies involve techniques like X-ray crystallography .

Results or Outcomes

The structural studies provide insights into the binding mode of Brinzolamide and its inhibitory action on carbonic anhydrase II .

特性

IUPAC Name |

(4S)-6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO4S2/c1-16-4-2-3-12-6-8(13)7-5-9(11)17-10(7)18(12,14)15/h5,8,13H,2-4,6H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNGDEKOOMHKNT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCN1C[C@H](C2=C(S1(=O)=O)SC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432957 | |

| Record name | (4S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide | |

CAS RN |

160982-13-8 | |

| Record name | (4S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。